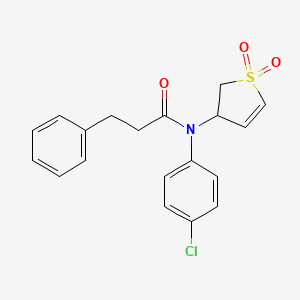

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide

説明

特性

IUPAC Name |

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c20-16-7-9-17(10-8-16)21(18-12-13-25(23,24)14-18)19(22)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-13,18H,6,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBXYOSUXBNBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

N-Substituted Propanamides with Spiro or Heterocyclic Moieties

Compounds such as N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k) share the propanamide core but differ in substituents. For example:

- Synthesis and Physical Properties : Yields for these analogs range from 90–100%, with melting points spanning 68–196°C. The target compound’s synthesis likely follows similar coupling reactions but incorporates a dihydrothiophene sulfone instead of a spiro-thia-azaspirodecan system .

- Solubility: Derivatives like 8b exhibit solubility in ethanol-water mixtures (0.5C₂H₅OH: 321.43 mg/mL), whereas the sulfone group in the target compound may improve aqueous solubility compared to non-sulfonated analogs .

Halogenated Phenylpropanamide Derivatives

- N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (): This compound features a nitro group at the 3-position of the chlorophenyl ring, which increases electron-withdrawing effects and may enhance reactivity in electrophilic substitution compared to the target compound’s unsubstituted chlorophenyl group .

- N-(3,4-Dichlorophenyl)propanamide (Propanil): A simpler herbicide with dual chloro-substituents.

Hydroxamic Acid Analogs

Compounds such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) replace the sulfone-dihydrothiophene with a cyclohexyl-hydroxamic acid group. Hydroxamic acids are known for metal-chelating properties (e.g., histone deacetylase inhibition), whereas the target compound’s sulfone may favor interactions with cysteine residues or sulfotransferases .

Enzyme Inhibition Potency

A study on halogen-substituted maleimides (e.g., N-(4-chlorophenyl)maleimide, IC₅₀ = 7.24 μM) revealed that halogen size (F, Cl, Br, I) minimally affects inhibitory potency against monoacylglycerol lipase (MGL). This suggests that the 4-chlorophenyl group in the target compound may optimize a balance between steric bulk and electronic effects without sacrificing activity .

Antioxidant Activity

Hydroxamic acid derivatives like N-(4-chlorophenyl)-N-hydroxypropanamide exhibit radical-scavenging activity (e.g., DPPH assay), whereas the target compound’s sulfone group may redirect its mechanism toward anti-inflammatory or antiviral pathways, as seen in spiro-thiazolidinedione derivatives .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。